1-Hydroxy-7-methyl-2-naphthoic acid
Description
1-Hydroxy-7-methyl-2-naphthoic acid is a naphthoic acid derivative characterized by a hydroxyl (-OH) group at position 1, a methyl (-CH₃) group at position 7, and a carboxylic acid (-COOH) group at position 2 of the naphthalene ring system. Naphthoic acids are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their aromaticity and substituent-dependent reactivity .
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-hydroxy-7-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c1-7-2-3-8-4-5-9(12(14)15)11(13)10(8)6-7/h2-6,13H,1H3,(H,14,15) |
InChI Key |
MJCAOFBJBIOPCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2O)C(=O)O |
Origin of Product |
United States |
Biological Activity
1-Hydroxy-7-methyl-2-naphthoic acid (also known as 1-Hydroxy-7-methyl-2-naphthoate) is an organic compound characterized by its naphthalene structure, featuring both a hydroxyl and a carboxylic acid functional group. This unique structural arrangement contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
The molecular formula of 1-hydroxy-7-methyl-2-naphthoic acid is CHO, with a molecular weight of 188.18 g/mol. Its dual functional groups enhance its chemical reactivity and potential interactions with biological molecules, such as proteins and nucleic acids, which may influence various biochemical pathways.
Biological Activities
Research has identified several key biological activities associated with 1-hydroxy-7-methyl-2-naphthoic acid:
1. Anticancer Properties
- Mechanism : The compound has been shown to suppress cancer cell proliferation by inhibiting the NF-κB signaling pathway, which is crucial for regulating genes involved in inflammation and cancer progression. It downregulates COX-2 protein and other proteins associated with carcinogenesis .
- Case Study : In vitro studies demonstrated that 1-hydroxy-7-methyl-2-naphthoic acid induces apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .
2. Anti-inflammatory Effects
- Mechanism : This compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as NF-кB, COX-2, and iNOS. These actions contribute to its potential therapeutic applications in inflammatory diseases .
3. Antioxidant Activity
- The compound protects biomembranes from oxidative damage by scavenging reactive oxygen species (ROS), thereby mitigating lipid peroxidation and cellular damage .
4. Cholesterol Regulation
- It has been reported to lower LDL cholesterol levels while increasing HDL cholesterol, which is beneficial for cardiovascular health. This effect is mediated through the upregulation of CYP7A1, an enzyme involved in bile acid synthesis from cholesterol.
The mechanisms by which 1-hydroxy-7-methyl-2-naphthoic acid exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Binding : It may bind to specific receptors on cell membranes, influencing signal transduction pathways critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 1-Hydroxy-2-naphthoic acid | Hydroxyl group at position 1 | Lacks the methyl group at position 7 |
| 1-Amino-7-methyl-2-naphthoic acid | Amino group at position 1 | Contains an amino instead of a hydroxyl group |
| 2-Methyl-1-naphthoic acid | Methyl group at position 2 | Lacks the hydroxyl group at position 1 |
| 1-Naphthoic acid | Carboxylic acid without hydroxyl | Simplest structure among the listed compounds |
This table illustrates how the presence of specific functional groups in 1-hydroxy-7-methyl-2-naphthoic acid distinguishes it from structurally similar compounds, contributing to its unique biological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-hydroxy-7-methyl-2-naphthoic acid with analogous naphthoic acid derivatives, focusing on molecular properties, substituent positions, and sourcing:
Note: Values for 1-hydroxy-7-methyl-2-naphthoic acid are inferred from structural analogs.
Substituent Effects on Physicochemical Properties
- Hydroxyl vs. Methoxy Groups : Hydroxyl groups (e.g., in 6-hydroxy-2-naphthoic acid) increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Methoxy groups (e.g., in 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid) reduce polarity and may improve metabolic stability .
- This is observed in synthesized analogs like compound 6 from Myers’ work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
